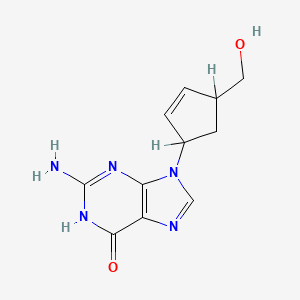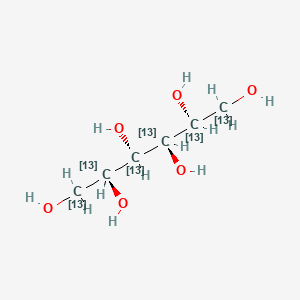
D-Glucitol-13C6
Übersicht
Beschreibung
D-Glucitol-13C6, also known as D-Sorbitol-13C6, is a sugar alcohol that is used as a sweetener or humectant . It has an empirical formula of 13C6H14O6 and a molecular weight of 188.13 .
Synthesis Analysis
D-Glucitol-13C6 can be synthesized via a glucose reduction reaction . The reaction requires NADH and is catalyzed by aldose reductase. The mechanism involves a tyrosine residue in the active site of aldehyde reductase .
Molecular Structure Analysis
The molecular formula of D-Glucitol-13C6 is 13C6H14O6 . It is an isomer of mannitol, another sugar alcohol; the two differ only in the orientation of the hydroxyl group on carbon 2 .
Chemical Reactions Analysis
D-Glucitol-13C6 has been utilized as a novel core for developing a small library of non-ionic amphiphilic constructs . The synthesis has been accomplished by grafting different hydrophobic and hydrophilic groups on the D-Glucitol core via an atom economical click .
Physical And Chemical Properties Analysis
D-Glucitol-13C6 is a solid substance . It has a molecular weight of 188.13 .
Wissenschaftliche Forschungsanwendungen
Biomolecular NMR Spectroscopy
D-Sorbitol-13C6: is utilized in biomolecular nuclear magnetic resonance (NMR) spectroscopy as an isotopic label. This allows for the detailed study of molecular structures, dynamics, and interactions. The 13C6 labeling of D-Sorbitol provides a non-radioactive method to trace the metabolic pathways and can be used to investigate carbohydrate metabolism and protein-carbohydrate interactions .
Metabolic Research
In metabolic studies, D-Sorbitol-13C6 serves as a tracer to understand the metabolic fluxes within cells. It’s particularly useful in studying the polyol pathway, which is significant in diabetes research. The compound’s isotopic enrichment enables precise quantification of metabolic rates .
Cellulose Nanocrystal Films
Research has shown that adding D-Sorbitol-13C6 to cellulose nanocrystal (CNC) films can improve their mechanical properties without significantly altering their optical performance. This makes CNC films more viable for applications requiring flexibility, such as in optical devices or as eco-friendly packaging materials .
Sweetener in Pharmaceutical Formulations
D-Sorbitol-13C6: can be used as a sweetener in pharmaceutical formulations. Its non-cariogenic nature and lower caloric value compared to sucrose make it a suitable sweetener for diabetic-friendly medications and other health-related products .
Stabilizing Excipient
As a stabilizing excipient, D-Sorbitol-13C6 helps in maintaining the stability of active pharmaceutical ingredients (APIs) in various drug formulations. It prevents the degradation of APIs and ensures the efficacy of the medication over time .
Isotonicity Agent
D-Sorbitol-13C6: acts as an isotonicity agent in medicinal solutions, ensuring that the osmotic pressure of the solution is compatible with bodily fluids. This is crucial for preventing any adverse reactions when the solution is administered intravenously .
Wirkmechanismus
Target of Action
D-Sorbitol-13C6, also known as D-Glucitol-13C6, is a six-carbon sugar alcohol . It is primarily used as a sugar substitute
Mode of Action
D-Sorbitol-13C6 interacts with its targets by serving as a stabilizing excipient and/or isotonicity agent, sweetener, humectant, thickener, and dietary supplement
Biochemical Pathways
D-Sorbitol-13C6 is involved in the polyol pathway, an evolutionarily conserved glucose-metabolizing pathway . The polyol pathway converts glucose to fructose via sorbitol . This pathway is involved in glucose-responsive activation of Mondo/ChREBP-mediated metabolic remodeling in both mice and flies .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
It is known that d-sorbitol-13c6 can be used as a stabilizing excipient and/or isotonicity agent, sweetener, humectant, thickener, and dietary supplement .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-GVZKVBLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH2]O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

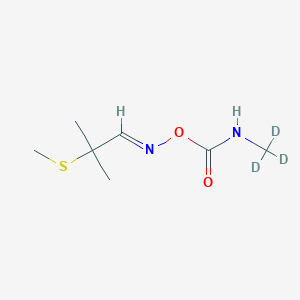
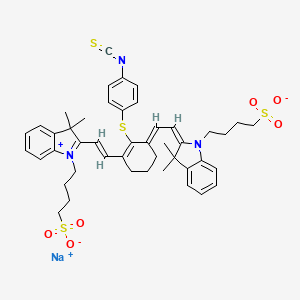
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)
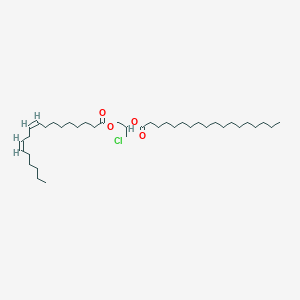
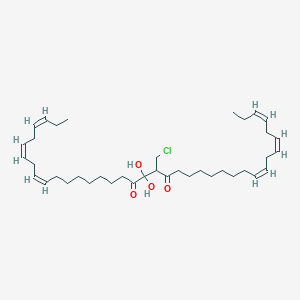

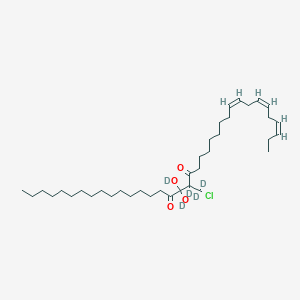
![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)
